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Introduction
Genevant Sciences' CL1 lipid is a novel, ionizable lipid that forms the core of their advanced

lipid nanoparticle (LNP) delivery platform. This technology is engineered for the efficient and

safe delivery of both messenger RNA (mRNA) and small interfering RNA (siRNA) therapeutics.

The CL1 lipid, also referred to in scientific literature as Lipid 10, has demonstrated significant

potential in preclinical studies, showcasing enhanced efficacy compared to established lipid

benchmarks.[1][2] This technical guide provides an in-depth overview of the Genevant CL1

LNP platform, including its composition, mechanism of action, performance data, and detailed

experimental protocols for its application.

Core Technology: The CL1 Lipid Nanoparticle
Genevant's LNP platform is a multi-component system designed to encapsulate and protect

nucleic acid payloads, facilitate their delivery into target cells, and ensure their release into the

cytoplasm to exert their therapeutic effect.

Composition of CL1 LNPs
The CL1 LNPs are typically composed of four key components:

Ionizable Cationic Lipid (Genevant CL1): At the heart of the platform is the CL1 lipid (pKa =

6.3).[3] This lipid is positively charged at a low pH, which is crucial for encapsulating
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negatively charged nucleic acids during formulation. At physiological pH (around 7.4), it is

nearly neutral, which reduces potential toxicity. The transition to a positively charged state

within the acidic environment of the endosome is a key trigger for endosomal escape.

Phospholipid: A helper lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), is

included to provide structural stability to the nanoparticle.

Cholesterol: Cholesterol is incorporated to further stabilize the LNP structure and can play a

role in the fusion of the LNP with the endosomal membrane.

PEG-Lipid: A polyethylene glycol-lipid conjugate is included to control the particle size during

formulation and to provide a hydrophilic shield that reduces aggregation and opsonization,

thereby prolonging circulation time in the body.

Mechanism of Action: Cellular Uptake and
Endosomal Escape
The delivery of mRNA and siRNA to the cytoplasm of target cells via CL1 LNPs involves a

multi-step process:
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Cellular uptake and endosomal escape of CL1 LNPs.

Systemic Circulation and Targeting: Following administration, CL1 LNPs circulate in the

bloodstream. They can passively accumulate in tissues with fenestrated endothelia, such as

the liver.
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Cellular Uptake: The primary mechanism of cellular entry is through endocytosis.

Apolipoprotein E (ApoE) present in the serum can adsorb to the surface of the LNPs,

mediating their uptake via the low-density lipoprotein receptor (LDLR) expressed on the

surface of target cells, particularly hepatocytes.

Endosomal Trafficking and Acidification: Once inside the cell, the LNPs are enclosed within

endosomes. As the endosome matures from an early to a late endosome, its internal

environment becomes progressively more acidic.

Endosomal Escape: The decrease in pH causes the protonation of the ionizable CL1 lipid,

leading to a net positive charge on the LNP. This charge facilitates the interaction of the LNP

with the negatively charged lipids of the endosomal membrane, leading to membrane

disruption and the release of the encapsulated mRNA or siRNA into the cytoplasm.

Performance Data: mRNA and siRNA Delivery
Preclinical studies have demonstrated the versatility and potency of the Genevant CL1 LNP

platform for both mRNA and siRNA applications.

siRNA Delivery: Gene Silencing
In a study comparing the in vivo efficacy of various ionizable lipids, LNPs formulated with CL1

(Lipid 10) demonstrated significantly greater silencing of the transthyretin (TTR) gene in mice

compared to LNPs formulated with the benchmark lipid DLin-MC3-DMA.[1][2]
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Parameter
Genevant CL1 (Lipid 10)

LNP
DLin-MC3-DMA LNP

Target Gene Transthyretin (TTR) Transthyretin (TTR)

Dose 0.01 mg/kg (IV) 0.01 mg/kg (IV)

TTR mRNA Knockdown >95% ~80%

Table 1: Comparative in vivo

TTR gene silencing in mice 48

hours post-intravenous

administration. Data

interpretation based on

graphical representation from

Lam et al. (2023).[2]

mRNA Delivery: Protein Expression
The CL1 LNP platform has also been shown to be highly effective for the delivery of mRNA,

leading to robust protein expression. In comparative studies, CL1 LNPs demonstrated superior

liver delivery of enhanced Green Fluorescent Protein (eGFP) mRNA compared to other

established ionizable lipids.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://graphviz.org/doc/info/lang.html
https://www.researchgate.net/publication/367314342_Unsaturated_Trialkyl_Ionizable_Lipids_are_Versatile_LNP_Components_for_Therapeutic_and_Vaccine_Applications
https://graphviz.org/doc/info/lang.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Genevant CL1

(Lipid 10) LNP
SM-102 LNP ALC-0315 LNP

DLin-MC3-DMA

LNP

mRNA Payload eGFP eGFP eGFP eGFP

Dose 1 mg/kg (IV) 1 mg/kg (IV) 1 mg/kg (IV) 1 mg/kg (IV)

Liver eGFP

Expression

(ng/mg tissue)

~2500 ~1500 ~1000 ~500

Table 2:

Comparative in

vivo eGFP

expression in

mouse liver 24

hours post-

intravenous

administration.

Data

interpretation

based on

graphical

representation

from Lam et al.

(2023).[2]

mRNA Vaccine Application: Immunogenicity
In a prime-boost hemagglutinin (HA) rodent vaccine model, intramuscular administration of CL1

(Lipid 10)-formulated mRNA elicited comparable or superior antibody titers to LNP

compositions utilizing the clinically approved lipids SM-102 and ALC-0315.[1][2]
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Dose (µg)
Genevant CL1 (Lipid

10) LNP
SM-102 LNP ALC-0315 LNP

0.2 ~1 x 10⁵ ~5 x 10⁴ ~1 x 10⁵

1.0 ~5 x 10⁵ ~1 x 10⁵ ~5 x 10⁵

5.0 ~1 x 10⁶ ~2 x 10⁵ ~1 x 10⁶

Table 3: Comparative

anti-HA IgG antibody

titers in mice 28 days

after initial

intramuscular

immunization. Data

interpretation based

on graphical

representation from

Lam et al. (2023).[4]

Experimental Protocols
The following sections detail the methodologies for key experiments involving the Genevant

CL1 LNP platform.

LNP Formulation Workflow
The formulation of CL1 LNPs typically involves a rapid mixing process, such as microfluidic

mixing, to ensure the formation of uniform and monodisperse nanoparticles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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